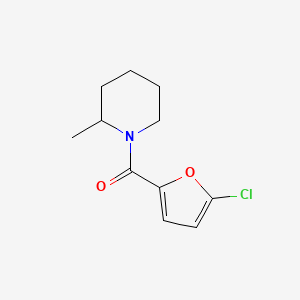
(5-Chlorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chlorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone, also known as 5-Cl-UR-144, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential use as a research tool. This compound is a potent agonist of the CB1 and CB2 cannabinoid receptors, and its unique structure allows for selective binding to these receptors.
Mécanisme D'action
The mechanism of action of (5-Chlorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone involves selective binding to the CB1 and CB2 receptors. Once bound, this compound activates these receptors, leading to various downstream effects. The activation of CB1 receptors in the brain can lead to a range of effects, including altered mood, appetite, and memory. The activation of CB2 receptors in the immune system can lead to anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (5-Chlorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone are largely mediated through its binding to the CB1 and CB2 receptors. In animal studies, this compound has been shown to produce a range of effects, including altered locomotor activity, decreased pain sensitivity, and altered anxiety-like behavior. Additionally, (5-Chlorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone has been shown to have anti-inflammatory effects in vitro, suggesting potential therapeutic applications in inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (5-Chlorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone in lab experiments is its high affinity for the CB1 and CB2 receptors, which allows for selective activation of these receptors. Additionally, this compound has a relatively long half-life, allowing for sustained effects in in vivo experiments. However, one limitation of using (5-Chlorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone is its relatively low solubility in water, which can make dosing and administration challenging.
Orientations Futures
There are several potential future directions for research involving (5-Chlorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone. One area of interest is the investigation of the potential therapeutic applications of this compound, particularly in the treatment of inflammatory conditions. Additionally, further studies are needed to fully elucidate the mechanism of action of (5-Chlorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone and its effects on neuronal function and behavior. Finally, the development of more selective and potent synthetic cannabinoids, including those based on the structure of (5-Chlorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone, may lead to the discovery of new therapeutic targets and treatments.
Méthodes De Synthèse
The synthesis of (5-Chlorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone involves a multi-step process that begins with the reaction of 5-chlorofurfural with 2-methylpiperidine to form 5-chloro-2-(2-methylpiperidin-1-yl)furan. This intermediate is then reacted with 2,2,3,3-tetramethylcyclopropanecarboxylic acid chloride to form the final product, (5-Chlorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone. The purity and yield of the final product can be improved through various purification techniques, such as recrystallization or chromatography.
Applications De Recherche Scientifique
(5-Chlorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone has been used as a research tool in various scientific studies, particularly in the field of cannabinoid research. This compound has been shown to have a high affinity for the CB1 and CB2 receptors, making it a valuable tool for investigating the role of these receptors in various physiological processes. Additionally, (5-Chlorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone has been used in studies investigating the effects of synthetic cannabinoids on neuronal function and behavior.
Propriétés
IUPAC Name |
(5-chlorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-8-4-2-3-7-13(8)11(14)9-5-6-10(12)15-9/h5-6,8H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAJGVYUVGISJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=C(O2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chlorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

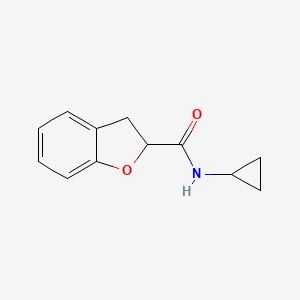
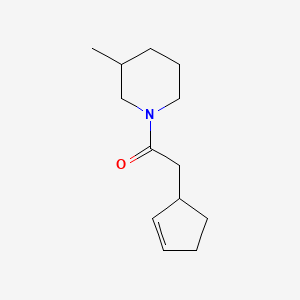
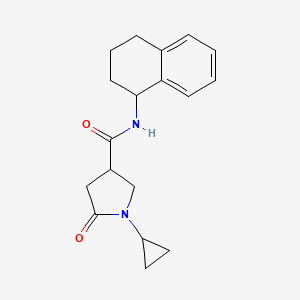
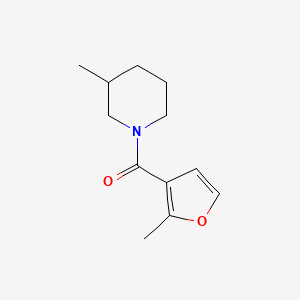
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one](/img/structure/B7515715.png)

![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(5-methylpyrazin-2-yl)methanone](/img/structure/B7515726.png)
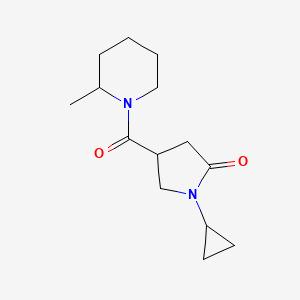



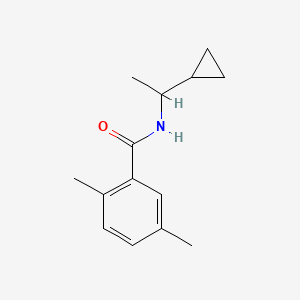
![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(2-methylcyclopropyl)methanone](/img/structure/B7515783.png)
